Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzoxazepine core fused with a carbamate group. This compound is of interest in medicinal chemistry due to the structural versatility of benzoxazepines, which are known for their applications in drug discovery, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
benzyl N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)13-26-17-10-9-15(11-16(17)22(3)18(20)23)21-19(24)25-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPSJNLIUONQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl moiety.
Scientific Research Applications
Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzoxazepine Derivatives ()
Compounds such as 7-methyl-2-(p-tolyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3j) and 2-(4-chlorophenyl)-7-methyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3k) share the benzoxazepine backbone but differ in substituents and functional groups:
- Structural Differences: The target compound has a carbamate group at the 7-position, whereas 3j and 3k feature ketone groups at the 5-position and aryl substituents (e.g., p-tolyl, 4-chlorophenyl) at the 2-position.
- Physicochemical Properties :
- All compounds in are yellow oils, suggesting similar lipophilicity. However, the carbamate group in the target compound may enhance polarity slightly compared to ketone-containing analogs.
- NMR data (¹H and ¹³C) for 3j–3l highlight distinct electronic environments due to substituent variations, which could influence reactivity or binding interactions .
Table 1: Key Structural and Spectral Features of Benzoxazepine Derivatives
| Compound Name | Molecular Formula | Substituents | ¹H-NMR Shifts (Key Signals) | Physical State |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₂N₂O₄ | 7-carbamate, 3,3,5-trimethyl | Not reported | Solid/Liquid* |
| 3j (7-methyl-2-p-tolyl) | C₁₈H₁₇NO₂ | 7-methyl, 2-p-tolyl | δ 2.35 (s, CH₃), δ 6.8–7.2 | Yellow oil |
| 3k (2-(4-chlorophenyl)-7-methyl) | C₁₆H₁₂ClNO₂ | 7-methyl, 2-(4-Cl-phenyl) | δ 2.38 (s, CH₃), δ 7.3–7.5 | Yellow oil |
Carbamate-Containing Analogs ( and )
Carbamates such as XMC (3,5-dimethylphenyl methylcarbamate) and Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate () provide insights into the role of the carbamate group:
- Functional Group Impact :
- XMC, a pesticide, lacks the benzoxazepine ring, demonstrating that the carbamate group alone can confer bioactivity (e.g., acetylcholinesterase inhibition). The target compound’s benzoxazepine core likely enhances target selectivity compared to simpler aryl carbamates .
- The methyl carbamate analog in shares the benzoxazepine scaffold but differs in substituents (5-propyl vs. 5-methyl in the target compound). This substitution may alter metabolic stability or binding kinetics .
Table 2: Carbamate Group Comparison
Conformational Analysis ()
The puckering of the benzoxazepine ring, influenced by substituents like 3,3,5-trimethyl groups, impacts molecular conformation. highlights that ring puckering coordinates determine spatial orientation, which affects interactions with biological targets. The target compound’s trimethyl groups may enforce a specific puckered conformation, enhancing binding affinity compared to less substituted analogs like 3j or 3k .
Biological Activity
Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.36 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepin core structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| Structural Characteristics | Tetrahydrobenzo[b][1,4]oxazepin core |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease processes.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
- Signal Transduction Interference : The compound might interfere with cellular signaling pathways that are crucial for cell survival and proliferation.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro.
- Antimicrobial Effects : The compound may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism was linked to the induction of apoptosis through caspase activation.
-
Anti-inflammatory Effects :
- In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophages.
-
Antimicrobial Activity :
- Testing against various bacterial strains indicated that the compound had notable inhibitory effects on Gram-positive bacteria.
Q & A
Basic: What are the critical steps for synthesizing benzyl carbamate derivatives of tetrahydrobenzo[b][1,4]oxazepines?
Answer:
The synthesis typically involves three key steps:
Deprotection : Use trifluoroacetic acid (TFA) in anhydrous conditions to remove tert-butyl or acetyl protecting groups, as demonstrated in the conversion of compound 12 to 13 in . This step requires careful pH adjustment with sodium bicarbonate to avoid side reactions.
Activation and Coupling : Employ N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous chloroform to activate carboxylic acids for amide bond formation (e.g., compound 14 to 15 in ).
Purification : Column chromatography with gradients of ethyl acetate/hexane (20:80 to 50:50) ensures >95% purity. Confirm purity via TLC and NMR (1H/13C) .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Answer:
Contradictions often arise from conformational flexibility or solvent effects. To resolve:
- Dynamic NMR : Perform variable-temperature 1H NMR to detect restricted rotation or tautomerism (common in oxazepine rings due to puckering; see for ring geometry analysis).
- 2D Techniques : Use HSQC/HMBC to assign ambiguous peaks. For example, utilized HMBC to confirm carbonyl coupling in benzo[e][1,4]oxazepin-5-one derivatives.
- X-ray Crystallography : As in , resolve ambiguities by obtaining a single-crystal structure. Compare experimental vs. calculated bond angles (e.g., C7-N1-C8 in oxazepine core) .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY (e.g., oxazepine CH2 protons resonate at δ 3.8–4.2 ppm; aromatic protons show splitting patterns dependent on substitution; ).
- Mass Spectrometry : High-resolution ESI-MS or EIMS (e.g., m/z 325.12 [M+H]+ for C16H18N2O4) confirms molecular weight.
- IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and oxazepine C-O-C bands (~1250 cm⁻¹) .
Advanced: How does the stability of the benzyl carbamate group influence reaction design?
Answer:
Benzyl carbamates (Cbz) are labile under specific conditions ():
| Condition | Stability | Methodological Implication |
|---|---|---|
| Acidic (pH < 1) | Rapid cleavage at 100°C | Avoid prolonged TFA exposure during synthesis |
| Reduction (H2/Pd-C) | Selective deprotection | Use inert atmospheres to prevent premature cleavage |
| Basic (pH > 12) | Stable at RT; hydrolyzes at 100°C | Optimize saponification conditions for intermediates |
| For example, avoided basic hydrolysis during coupling by using neutral N-methylmorpholine . |
Basic: What purification strategies are effective for tetrahydrobenzooxazepine derivatives?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (30:70) for polar intermediates. achieved 85% recovery for compound 14 via gradient elution.
- Recrystallization : For crystalline products (e.g., acetates in ), use ethanol/water (1:3) to remove oligomers.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers, critical for chiral analogs .
Advanced: How to design analogs to study structure-activity relationships (SAR) in this scaffold?
Answer:
- Core Modifications : Introduce substituents at C3, C5 (methyl groups) or C7 (carbamate position) to probe steric/electronic effects (see for 3,3,5-trimethyl variants).
- Bioisosteres : Replace the oxazepine oxygen with sulfur (e.g., thiazepine in ) to assess metabolic stability.
- Pharmacophore Mapping : Use X-ray data ( ) to align with target binding sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Basic: What solvents and temperatures optimize coupling reactions involving this carbamate?
Answer:
- Anhydrous Chloroform : Minimize hydrolysis during DCC-mediated coupling ( ).
- Polar Aprotic Solvents : Use DMF or DMSO for SNAr reactions (e.g., introducing substituents at C7).
- Temperature Control : Maintain 0–5°C during acid chloride formation ( ) to prevent racemization .
Advanced: How to address low yields in the final amidation step?
Answer:
Low yields (<50%) often stem from:
- Incomplete Activation : Ensure stoichiometric NHS/DCC (1.2 equiv each) and monitor by TLC.
- Steric Hindrance : Switch to EDCI/HOBt for bulky substrates (e.g., tert-butyl analogs in ).
- Side Reactions : Quench excess acylating agents with 1M HCl before purification .
Basic: How is ring puckering in the tetrahydrobenzooxazepine core analyzed?
Answer:
- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (θ) from X-ray data ( ). For example, a q of 0.5 Å and θ = 30° indicates a half-chair conformation.
- Torsion Angles : Compare C2-C3-C4-C5 and C3-C4-C5-O1 angles to reference data () .
Advanced: What strategies validate the biological relevance of synthetic intermediates?
Answer:
- Metabolic Stability Assays : Incubate with liver microsomes; monitor carbamate cleavage via LC-MS.
- Docking Studies : Use Schrödinger Suite to model interactions with targets (e.g., ’s anti-inflammatory 1,4-DHP analogs).
- In Vivo Profiling : For lead compounds, assess pharmacokinetics (Cmax, t1/2) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
